molecular formula C7H5ClFIO B13994442 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene CAS No. 1228093-59-1

1-Chloro-5-fluoro-3-iodo-2-methoxybenzene

Cat. No.: B13994442
CAS No.: 1228093-59-1
M. Wt: 286.47 g/mol
InChI Key: KBNSMZFLCPNADH-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is a useful research compound. Its molecular formula is C7H5ClFIO and its molecular weight is 286.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1228093-59-1

Molecular Formula

C7H5ClFIO

Molecular Weight

286.47 g/mol

IUPAC Name

1-chloro-5-fluoro-3-iodo-2-methoxybenzene

InChI

InChI=1S/C7H5ClFIO/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3

InChI Key

KBNSMZFLCPNADH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)F)Cl

Origin of Product

United States

Reaction Pathways and Mechanistic Investigations of 1 Chloro 5 Fluoro 3 Iodo 2 Methoxybenzene

Reactivity Profiling and Transformation Studies

The reactivity of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is governed by the complex interplay of its four substituents on the aromatic ring. These substituents—one methoxy (B1213986) group and three different halogens—impart distinct electronic and steric properties that influence the molecule's susceptibility to both electrophilic and nucleophilic attack.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. chemistrytalk.org The rate and regioselectivity of these reactions are profoundly affected by the nature of the substituents already present on the ring. wikipedia.org

The substituents on this compound exert competing electronic effects, namely the inductive effect (-I) and the resonance effect (+M).

Halogens (-F, -Cl, -I): Halogens are a unique class of substituents that are deactivating yet ortho, para-directing. libretexts.orglibretexts.org Due to their high electronegativity, they strongly withdraw electron density from the ring via the inductive effect, making the ring less nucleophilic and thus less reactive than benzene. chemistrytalk.org This deactivating inductive effect outweighs their weaker resonance effect, where lone pairs of electrons are donated to the ring. libretexts.orgyoutube.com The deactivating strength generally correlates with electronegativity, making fluorine the least deactivating and iodine the most deactivating among the halogens present. libretexts.org

Table 1: Electronic Effects of Substituents on the Aromatic Ring
SubstituentInductive Effect (-I)Resonance Effect (+M)Overall Effect on ReactivityDirecting Effect
-OCH₃ (Methoxy)Weakly WithdrawingStrongly DonatingStrongly ActivatingOrtho, Para
-F (Fluoro)Strongly WithdrawingWeakly DonatingWeakly DeactivatingOrtho, Para
-Cl (Chloro)Strongly WithdrawingWeakly DonatingWeakly DeactivatingOrtho, Para
-I (Iodo)Weakly WithdrawingWeakly DonatingWeakly DeactivatingOrtho, Para

When multiple substituents are present on a benzene ring, the regiochemical outcome of an EAS reaction is typically controlled by the most powerful activating group. reddit.com In this compound, the methoxy group is the strongest activating substituent and therefore serves as the primary director. organicchemistrytutor.com All activating groups, as well as the deactivating halogens, are ortho, para-directors. pressbooks.pub This means they direct incoming electrophiles to the positions ortho and para relative to themselves. The directing effects of the individual substituents in this molecule are additive, pointing towards the unoccupied positions on the ring.

The two unsubstituted positions available for electrophilic attack are C4 and C6. An analysis of the directing effects of each substituent determines the likely site of further functionalization.

Methoxy group (at C2): Strongly directs para to position C6.

Chloro group (at C1): Directs ortho to C6 and para to C4.

Iodo group (at C3): Directs ortho to C4 and para to C6.

Fluoro group (at C5): Directs ortho to C4 and para to C6.

All four substituents direct an incoming electrophile to the available C4 and C6 positions. However, the methoxy group's powerful activating and para-directing influence strongly favors substitution at the C6 position. organicchemistrytutor.comlibretexts.org While steric hindrance from the adjacent chlorine atom at C1 could slightly disfavor the C6 position, the electronic stabilization provided by the para-methoxy group to the reaction intermediate (the Wheland intermediate) is generally the decisive factor. youtube.com Therefore, electrophilic substitution on this compound is predicted to yield the C6-substituted product as the major isomer. nih.gov

Table 2: Predicted Regioselectivity for Electrophilic Attack
PositionDirecting InfluencePredicted Outcome
C4Favored by -Cl (para), -I (ortho), -F (ortho)Minor Product
C6Strongly favored by -OCH₃ (para); also favored by -Cl (ortho), -I (para), -F (para)Major Product

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group (typically a halide) on an aromatic ring with a nucleophile. wikipedia.org This reaction proceeds via an addition-elimination mechanism and is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

The compound this compound is not highly activated for SₙAr reactions. The methoxy group is electron-donating, which disfavors the reaction, and the halogens are only weakly deactivating. Consequently, forcing a nucleophilic substitution would require harsh reaction conditions.

The rate-determining step in the SₙAr mechanism is the initial nucleophilic attack on the carbon bearing the leaving group. masterorganicchemistry.comstackexchange.com The reaction rate is therefore highly dependent on the electronegativity of the leaving group, which polarizes the carbon-halogen bond and facilitates the attack.

This leads to an inverted order of leaving group ability compared to Sₙ1 and Sₙ2 reactions. quora.com For SₙAr reactions, the general trend for halogen leaving group ability is:

F > Cl ≈ Br > I nih.govresearchgate.net

Fluorine's high electronegativity makes the attached carbon atom more electrophilic and better able to stabilize the incoming negative charge in the transition state, thus accelerating the rate-determining addition step. stackexchange.com Therefore, in a hypothetical SₙAr reaction on this compound, the fluorine atom would be the most labile leaving group, followed by chlorine, and then iodine.

Table 3: Relative Leaving Group Ability of Halogens in SₙAr Reactions
Leaving GroupRelative AbilityReason
-F (Fluoro)HighestHigh electronegativity strongly polarizes the C-X bond and stabilizes the transition state of the rate-determining nucleophilic attack. stackexchange.com
-Cl (Chloro)IntermediateModerate electronegativity and polarizability.
-I (Iodo)LowestLower electronegativity results in a less electrophilic carbon center, slowing the initial nucleophilic attack. masterorganicchemistry.com

Nucleophilic Substitution Reactivity

SNAr Pathways on this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. pressbooks.publibretexts.org In this compound, the halogen atoms themselves act as electron-withdrawing substituents, activating the ring towards nucleophilic attack. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com

The regioselectivity and rate of SNAr reactions on this substrate are influenced by two main factors: the ability of the halogen to act as a leaving group and the stability of the intermediate Meisenheimer complex.

Leaving Group Ability : In SNAr reactions, the rate-determining step can be either the initial nucleophilic attack or the subsequent departure of the leaving group. rsc.org The typical leaving group aptitude for halogens in SNAr is F > Cl ≈ Br > I when the first step (nucleophilic attack) is rate-determining, due to the high electronegativity of fluorine polarizing the C-F bond for attack. researchgate.netfigshare.com Conversely, when the expulsion of the halide from the Meisenheimer complex is the slow step, the order often inverts to I > Br > Cl > F, reflecting C-X bond strength. researchgate.net

Intermediate Stabilization : The halogens, being electron-withdrawing, stabilize the negative charge of the Meisenheimer complex through inductive effects. This stabilization is most effective when the substituents are positioned ortho or para to the site of nucleophilic attack, allowing for resonance delocalization of the negative charge. byjus.com

For this compound, a nucleophile could theoretically attack the carbon atoms bonded to chlorine, fluorine, or iodine. The fluorine atom at C5 is para to the chlorine at C1 and ortho to the iodine at C3. The chlorine at C1 is ortho to the methoxy group and para to the fluorine. The iodine at C3 is ortho to both the methoxy group and the fluorine atom. The combined electron-withdrawing effects of the halogens make substitution plausible, with the specific outcome depending on the reaction conditions and the nature of the nucleophile. researchgate.net

Metal-Mediated and Organometallic Reactions

The presence of multiple, distinct halogen atoms makes this compound an excellent substrate for sequential, site-selective metal-mediated cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgwikipedia.org A key feature of these reactions when applied to polyhalogenated substrates is their selectivity, which is dictated by the relative reactivity of the carbon-halogen bonds toward the palladium catalyst.

The rate-determining step in many cross-coupling catalytic cycles is the initial oxidative addition of the aryl halide to the low-valent palladium(0) complex. acs.orgmdpi.com The energy barrier for this step is highly dependent on the carbon-halogen bond strength. Consequently, the reactivity follows a predictable trend: C–I > C–Br > C–Cl >> C–F. mdpi.com

This reactivity hierarchy allows for the selective functionalization of this compound. The carbon-iodine bond is the most labile and will react preferentially under standard palladium-catalyzed conditions. After the iodine has been replaced, a second cross-coupling reaction can be performed at the carbon-chlorine bond by employing more forcing conditions (e.g., higher temperatures, different ligands, or more reactive catalysts). The carbon-fluorine bond is significantly stronger and typically remains intact throughout these transformations, offering a site for potential further derivatization through different chemical methods.

Table 1: Relative Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions.
Halogen SubstituentPosition on Benzene RingRelative C-X Bond Energy (kJ/mol)Reactivity in Oxidative AdditionTypical Reaction Conditions
IodoC3~278HighestMild (e.g., room temperature to 80 °C)
ChloroC1~409ModerateForcing (e.g., >100 °C, specialized ligands)
FluoroC5~522Lowest (Generally unreactive)Typically inert to Pd(0) insertion

Directed ortho metalation (DoM) is a powerful regioselective functionalization technique where a substituent, the directed metalation group (DMG), coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation to a nearby ortho position. wikipedia.orgbaranlab.org The methoxy group (–OCH₃) is a well-established, moderately powerful DMG. organic-chemistry.org

In this compound, the methoxy group at C2 has two adjacent ortho positions: C1 (bearing the chloro group) and C3 (bearing the iodo group). Since these positions are already substituted, the DoM reaction would involve a halogen-metal exchange rather than C-H activation. However, the principle of Lewis basic coordination still applies. Alternatively, if there were an available ortho proton, the methoxy group would direct lithiation there. The relative directing power of different groups has been studied, and while the methoxy group is effective, its influence can be modulated by other substituents on the ring. researchgate.netresearchgate.net The inherent acidity of the aromatic protons is also influenced by the inductive effects of the three halogen substituents, potentially leading to complex regiochemical outcomes if multiple sites for deprotonation were available. uwindsor.ca

Detailed Mechanistic Elucidations

A deeper understanding of the reactions involving this compound requires examining the transient species and energetic landscapes that define the reaction pathways.

Intermediates and Transition States in Aromatic Substitution

The hallmark of the SNAr mechanism is the formation of a discrete, negatively charged intermediate known as the Meisenheimer complex. wikipedia.orgmdpi.com When a nucleophile attacks a carbon atom of this compound bearing a halogen, the aromaticity of the ring is temporarily broken, and the attacked carbon becomes sp³-hybridized. libretexts.org

The stability of this Meisenheimer complex is paramount to the reaction's feasibility. researchgate.netnih.gov The negative charge is delocalized across the aromatic ring and can be further stabilized by resonance with electron-withdrawing groups at the ortho and para positions. In this molecule, all three halogens contribute to stabilizing the anionic intermediate through their inductive effects, regardless of which halogen-bearing carbon is attacked. The transition state leading to the Meisenheimer complex involves the initial approach of the nucleophile and the beginning of C-Nu bond formation, with a significant development of negative charge on the aromatic ring.

In metal-mediated cross-coupling, the mechanism involves a series of organometallic intermediates within a catalytic cycle. youtube.com The key steps are:

Oxidative Addition : The Pd(0) catalyst inserts into the C–I or C–Cl bond, forming a Pd(II) intermediate (Ar-Pd-X). acs.orgnobelprize.org

Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex (Ar-Pd-Ar'). nobelprize.org

Reductive Elimination : The two organic fragments are coupled and eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst. youtube.comnobelprize.org

Role of Solvation and Catalysis in Reaction Mechanisms

Both solvent and catalysts play a critical role in governing the kinetics and outcomes of reactions involving this compound.

Kinetic and Thermodynamic Control in Functionalization

In the functionalization of this compound, particularly in reactions involving organometallic intermediates such as metal-halogen exchange, the concepts of kinetic and thermodynamic control are paramount in determining the final product distribution. These principles dictate whether the most rapidly formed product (kinetic control) or the most stable product (thermodynamic control) is the major outcome.

Metal-halogen exchange reactions, a common strategy for activating aryl halides, are generally considered to be under kinetic control. The rate of exchange is highly dependent on the nature of the halogen, with the reactivity trend typically following the order I > Br > Cl. For this compound, this principle strongly suggests that a lithium-halogen exchange, for instance with an alkyllithium reagent, would occur preferentially at the carbon-iodine bond. This is because the C-I bond is the weakest and most polarizable among the carbon-halogen bonds present in the molecule, leading to the lowest activation energy for the exchange process.

The reaction conditions, including temperature, solvent, and the nature of the organometallic reagent, can influence the balance between kinetic and thermodynamic control. Low temperatures, typically employed in organolithium reactions (e.g., -78 °C), are crucial for maintaining kinetic control and preventing side reactions or equilibration to more stable intermediates. At elevated temperatures, there is a greater possibility of the initially formed organolithium species undergoing rearrangement or decomposition, potentially leading to a product distribution that reflects thermodynamic stability rather than the initial site of reaction.

Table 1: Predicted Site of Initial Functionalization under Kinetic Control

Reaction TypeReagent ExamplePredicted Major Kinetic ProductRationale
Metal-Halogen Exchangen-Butyllithium1-Chloro-5-fluoro-2-methoxy-3-lithiobenzeneThe C-I bond is the most reactive site for exchange.
Directed Ortho-MetalationLithium diisopropylamide (LDA)1-Chloro-5-fluoro-3-iodo-2-methoxy-6-lithiobenzeneThe methoxy group is a powerful ortho-directing group.

It is important to note that while the initial metalation is kinetically driven, the subsequent trapping of the organometallic intermediate with an electrophile is typically a fast and irreversible process, thus preserving the regiochemistry established in the metalation step.

Stereoelectronic Effects on Regioselectivity and Reactivity

Inductive Effects: All three halogen substituents (F, Cl, I) are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack but can influence the acidity of ring protons, which is relevant for directed metalation reactions. The methoxy group has an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom, but this is typically outweighed by its electron-donating resonance effect.

Resonance Effects: The methoxy group possesses lone pairs of electrons on the oxygen atom that can be delocalized into the aromatic ring, exerting a strong electron-donating resonance effect (+R). This effect enriches the ortho and para positions with electron density, making them more susceptible to electrophilic attack and stabilizing adjacent carbanionic centers formed during metalation. The halogens also have lone pairs and can exhibit a +R effect, although this is generally weaker than their -I effect, particularly for chlorine and iodine. Fluorine, being in the same period as carbon, can exhibit a more significant +R effect compared to the other halogens.

Combined Influence on Regioselectivity:

In the context of directed ortho-metalation , where a strong base is used to deprotonate a position adjacent to a directing group, the methoxy group is a powerful directing group. Its ability to coordinate with the lithium cation of the base and stabilize the resulting ortho-lithiated species through its inductive and resonance effects makes the C-6 position a likely site for deprotonation.

However, the presence of the other halogens complicates this picture. The strongly electron-withdrawing fluorine atom at C-5 will increase the acidity of the adjacent C-4 and C-6 protons. This acidifying effect, coupled with the directing influence of the methoxy group, would likely reinforce the preference for metalation at the C-6 position.

In metal-halogen exchange reactions , the primary stereoelectronic consideration is the inherent reactivity of the carbon-halogen bond. As previously mentioned, the C-I bond is the most susceptible to exchange due to its lower bond dissociation energy and higher polarizability. The electronic nature of the other substituents plays a secondary role in this kinetically controlled process, although they can influence the stability and subsequent reactivity of the resulting aryl anion.

Table 2: Summary of Stereoelectronic Effects of Substituents

SubstituentInductive EffectResonance EffectNet Effect on Electrophilic Aromatic SubstitutionRole in Directed Ortho-Metalation
-OCH₃-I+R (strong)Activating, ortho, para-directingStrong ortho-directing group
-F-I (strong)+R (moderate)Deactivating, ortho, para-directingAcidifies adjacent protons
-Cl-I (strong)+R (weak)Deactivating, ortho, para-directingMinor electronic influence
-I-I (strong)+R (weak)Deactivating, ortho, para-directingPrimary site for metal-halogen exchange

Theoretical and Computational Chemistry Studies on 1 Chloro 5 Fluoro 3 Iodo 2 Methoxybenzene

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to describing how electrons are distributed within a molecule and how this distribution influences its properties. For 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene, these calculations elucidate the effects of multiple, competing substituents on the benzene (B151609) ring.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. irjweb.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the methoxy (B1213986) group's oxygen atom, which are the most electron-rich areas. The LUMO, conversely, would likely be distributed across the aromatic ring with significant contributions from the electronegative halogen substituents, indicating these are the sites susceptible to nucleophilic attack. The precise energy values determine the molecule's reactivity profile.

Interactive Data Table: Illustrative Frontier Orbital Energies

Below are typical frontier orbital energy values for a polysubstituted halogenated anisole (B1667542), calculated using DFT. Note that these are representative values and not the specific calculated values for this compound.

ParameterEnergy (eV)
HOMO Energy-6.45
LUMO Energy-1.75
HOMO-LUMO Gap (ΔE) 4.70

This table is for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the sites of electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface. Red areas indicate a negative potential (electron-rich), which are attractive to electrophiles, while blue areas signify a positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id

In this compound, the MEP map would be expected to show a significant negative potential (red) above and below the plane of the benzene ring, characteristic of the π-electron cloud. ucsb.edu The electron-donating methoxy group would enhance this negative potential, particularly at the ortho and para positions. Conversely, the highly electronegative fluorine, chlorine, and iodine atoms would create regions of positive potential (blue), making the carbon atoms they are attached to (ipso-carbons) and the halogen atoms themselves potential sites for specific interactions. walisongo.ac.idnih.gov

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into Lewis-like structures (bonds and lone pairs). A key feature of NBO analysis is its ability to quantify intramolecular charge transfer and stabilizing interactions, such as hyperconjugation. dailymotion.com This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). youtube.com

For this compound, NBO analysis would reveal significant hyperconjugative interactions. A primary interaction would involve the donation of electron density from the lone pair orbitals (n) of the methoxy oxygen and the halogens into the antibonding π* orbitals of the benzene ring. This n → π* delocalization contributes to the stability of the molecule and influences the electron density distribution around the ring.

Interactive Data Table: Representative NBO Second-Order Perturbation Energies (E(2))

This table presents hypothetical, yet chemically reasonable, stabilization energies for key intramolecular interactions in a molecule like this compound.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O)π* (C1-C6)5.2
LP (Cl)σ* (C1-C6)1.8
LP (F)σ* (C4-C5)0.9
π (C1-C6)σ* (C3-I)2.5

This table contains representative data for illustrative purposes.

Computational Modeling of Reactivity and Selectivity

Computational models are invaluable for predicting how a molecule will react and which products will be favored. This is particularly useful for complex molecules where multiple reaction sites are available.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In electrophilic aromatic substitution (EAS), the substituents already on the benzene ring direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.org

The substituents on this compound have competing effects. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density via resonance. The halogens (Cl, F, I) are deactivating groups due to their strong inductive electron withdrawal but are also ortho-, para-directors because of resonance donation from their lone pairs. vanderbilt.edu Computational analysis of the stability of the possible reaction intermediates (arenium ions or σ-complexes) can predict the final regiochemical outcome. chemistrysteps.com The most stable intermediate corresponds to the major product.

Density Functional Theory (DFT) is a robust method for modeling the entire reaction pathway of a chemical transformation. By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed. researchgate.netacs.org The highest point on this surface between a reactant and an intermediate is the transition state, and its energy relative to the reactant is the activation energy or energy barrier. A lower activation energy corresponds to a faster reaction rate.

For an electrophilic substitution on this compound, DFT calculations can determine the activation energies for an electrophile attacking each of the available carbon atoms on the ring. The position with the lowest energy barrier will be the kinetically favored site of substitution. Given the strong activating effect of the methoxy group, it is expected that the ortho (C6) and para (C4) positions would have the lowest activation barriers.

Interactive Data Table: Hypothetical DFT-Calculated Activation Energies for Nitration

The following table illustrates a comparison of hypothetical activation energies for the nitration (an EAS reaction) at the two unoccupied positions of the benzene ring.

Position of AttackRelative Activation Energy (kcal/mol)Predicted Outcome
C4 (para to -OCH₃)0.0Major Product
C6 (ortho to -OCH₃)+1.5Minor Product

This table is for illustrative purposes, showing that the para position is often favored due to reduced steric hindrance compared to the ortho position.

Advanced Spectroscopic Investigations for Structural Elucidation and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. A complete NMR analysis of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene would require acquiring and interpreting several types of spectra.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹²⁷I) for Precise Structural AssignmentTo precisely assign the structure of this compound, one would need to analyze the chemical shifts, coupling constants, and signal multiplicities for each magnetically active nucleus.

¹H NMR: This spectrum would show signals for the two aromatic protons and the three methoxy (B1213986) protons. Their chemical shifts would indicate their electronic environment, influenced by the adjacent halogen and methoxy substituents. The splitting patterns (coupling) between the two aromatic protons would reveal their connectivity.

¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals, one for each carbon atom in the molecule (six aromatic, one methoxy). The chemical shifts would be highly dependent on the attached substituent (Cl, F, I, OCH₃), providing critical information for assigning each carbon to its position on the benzene (B151609) ring.

¹⁹F NMR: This technique is highly sensitive to the fluorine environment. A ¹⁹F NMR spectrum would show a single resonance for the fluorine atom, and its coupling to the neighboring aromatic protons would further confirm the substitution pattern.

¹²⁷I NMR: While less common due to the quadrupolar nature of the iodine nucleus which results in very broad signals, ¹²⁷I NMR could theoretically provide information about the electronic environment around the iodine atom.

A hypothetical data table for such an analysis would look like this:

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹HData unavailableData unavailableData unavailableAr-H
¹HData unavailableData unavailableData unavailableAr-H
¹HData unavailableData unavailableData unavailable-OCH
¹³CData unavailable--C -OCH₃
¹³CData unavailable--C -Cl
¹³CData unavailable--C -I
¹³CData unavailable--C -F
¹³CData unavailable--C -H
¹³CData unavailable--C -H
¹³CData unavailable---OC H₃
¹⁹FData unavailableData unavailableData unavailableF -C

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and StereochemistryTwo-dimensional NMR techniques are essential for unambiguously assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, a cross-peak between the two aromatic protons would definitively establish their neighborly relationship on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons they are directly attached to. It would link the proton signals of the aromatic hydrogens and the methoxy group to their corresponding carbon signals in the ¹³C spectrum.

Vibrational Spectroscopy (FT-IR, Raman, SERS)

Analysis of Characteristic Functional Group VibrationsAn FT-IR or Raman spectrum of this compound would exhibit characteristic absorption or scattering bands corresponding to specific bonds.

C-H vibrations: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be just below 3000 cm⁻¹.

C=C vibrations: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O stretch of the methoxy group would produce a strong band, typically in the 1000-1300 cm⁻¹ region.

C-Halogen vibrations: The C-Cl, C-F, and C-I stretching vibrations would appear in the fingerprint region of the spectrum (typically below 1200 cm⁻¹). These are often difficult to assign without computational support.

A representative data table would be structured as follows:

Wavenumber (cm⁻¹)IntensityVibrational Assignment
Data unavailableData unavailableAromatic C-H Stretch
Data unavailableData unavailableAliphatic C-H Stretch (-OCH₃)
Data unavailableData unavailableAromatic C=C Stretch
Data unavailableData unavailableC-O Stretch
Data unavailableData unavailableC-F Stretch
Data unavailableData unavailableC-Cl Stretch
Data unavailableData unavailableC-I Stretch

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis or Surface Interactions

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique capable of detecting trace amounts of molecules, making it well-suited for detailed surface interaction studies. oceanoptics.com The technique relies on the significant amplification of the Raman signal of a molecule when it is adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold or silver. oceanoptics.com This enhancement arises from two primary mechanisms: a long-range electromagnetic enhancement (EME) caused by localized surface plasmon resonance, and a short-range chemical enhancement (CME) involving charge-transfer between the molecule and the metal surface. researchgate.netarxiv.org

For this compound, SERS analysis would provide valuable information on its adsorption behavior and molecular orientation at a metal interface. The interaction with the SERS substrate would likely be governed by the molecule's various functional groups. The π-system of the benzene ring, the lone pair electrons on the oxygen of the methoxy group, and the halogen atoms could all contribute to the adsorption process.

The orientation of the molecule on the surface dictates which vibrational modes are enhanced. If the molecule adsorbs with its aromatic ring parallel to the metal surface, ring breathing modes would be significantly enhanced. mtak.hu Conversely, a perpendicular orientation would lead to stronger enhancement of in-plane vibrations. mtak.hu The relative enhancement of the C-Cl, C-F, and C-I stretching modes could also provide insight into which part of the molecule is closest to the surface. Given the polarizability of iodine, a strong interaction via the iodo-substituent is plausible.

Table 1: Predicted SERS-Active Vibrational Modes for this compound
Vibrational ModeApproximate Wavenumber (cm⁻¹)Predicted Enhancement MechanismStructural Insight
Aromatic Ring Breathing~1000Electromagnetic & ChemicalIndicates interaction of the π-system with the surface.
Aromatic C=C Stretching1400-1600ElectromagneticProvides information on ring orientation.
C-O-C Stretching (Methoxy)1050-1250Electromagnetic & ChemicalIndicates involvement of the methoxy group in adsorption.
C-I Stretching500-600Electromagnetic & ChemicalSensitive to the proximity and interaction of the iodine atom with the surface.
C-Cl Stretching600-800ElectromagneticProvides information on the orientation of the chloro-substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ijermt.org For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. hnue.edu.vn

The UV spectrum of benzene features a weak, forbidden π → π* transition (B-band) around 255-260 nm and more intense primary bands at shorter wavelengths (around 184 and 204 nm). up.ac.zaspcmc.ac.in When substituents are added to the benzene ring, they can alter the energy of the molecular orbitals, causing shifts in the absorption maxima (λmax) and changes in intensity.

The substituents on this compound have competing effects:

Methoxy Group (-OCH₃): This is a strong electron-donating group (auxochrome) that increases the electron density of the aromatic ring through resonance. This effect raises the energy of the highest occupied molecular orbital (HOMO), decreases the HOMO-LUMO energy gap, and results in a bathochromic shift (a shift to longer wavelengths) of the B-band. ijermt.org For example, the B-band of anisole (B1667542) is shifted to ~270 nm. spcmc.ac.in

Table 2: Typical UV Absorption Maxima (λmax) for Substituted Benzenes
CompoundSubstituent(s)Typical λmax (B-Band, nm)Type of Shift (Relative to Benzene)
Benzene-H~255Reference
Anisole-OCH₃~270Bathochromic (+15 nm) spcmc.ac.in
Chlorobenzene-Cl~254Hypsochromic (-1 nm) ijermt.org
This compound-OCH₃, -Cl, -F, -IPredicted > 270Predicted Bathochromic

Solvatochromism is the phenomenon where the color of a chemical substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. wikipedia.org This change is due to differential solvation of the molecule's ground and excited electronic states. nih.gov A bathochromic (red) shift with increasing solvent polarity is termed positive solvatochromism, while a hypsochromic (blue) shift is called negative solvatochromism. wikipedia.org

Halogenated aromatic compounds can exhibit solvatochromism due to specific interactions between the solute and solvent molecules, such as halogen/π interactions. nih.govresearchgate.net this compound, with its multiple polar C-X bonds and a permanent dipole moment, is a candidate for solvatochromic behavior.

In a solvatochromic study, the UV-Vis spectrum of the compound would be recorded in a series of solvents with varying polarities (e.g., from hexane (B92381) to ethanol (B145695) to water). The direction and magnitude of the shift in λmax would reveal information about the change in the molecule's dipole moment upon electronic excitation. If the excited state is more polar than the ground state, polar solvents will stabilize it more effectively, leading to a bathochromic shift (positive solvatochromism). Conversely, if the ground state is more stabilized by polar solvents, a hypsochromic shift would be observed.

Synthetic Applications and Advanced Chemical Material Building Blocks

1-Chloro-5-fluoro-3-iodo-2-methoxybenzene as a Versatile Synthetic Intermediate

This compound is a polyfunctionalized aromatic compound that serves as a highly versatile building block in organic synthesis. Its utility stems from the presence of four different substituents on the benzene (B151609) ring: three distinct halogens (iodine, chlorine, and fluorine) and a methoxy (B1213986) group. This unique arrangement of functional groups, each with different reactivity, allows for a series of selective chemical transformations, making the molecule a valuable starting material for the synthesis of complex chemical structures.

The strategic placement of iodo, chloro, fluoro, and methoxy groups on the benzene ring makes this compound an ideal precursor for constructing intricate polyfunctionalized aromatic systems. The differential reactivity of the carbon-halogen bonds allows for their selective functionalization in a stepwise manner. Chemists can target one halogen for a specific reaction while leaving the others intact for subsequent transformations. This regioselective control is paramount in multi-step syntheses where the precise introduction of various functional groups is required to build a target molecule with a complex substitution pattern. For instance, the iodo group can be selectively replaced, followed by reaction at the chloro-substituted position, all while the fluoro and methoxy groups remain, providing a platform for creating highly substituted benzene derivatives that would be challenging to synthesize through other methods.

The primary strategic advantage of this compound lies in the hierarchical reactivity of its three different halogen atoms in metal-catalyzed cross-coupling reactions. This reactivity is largely governed by the carbon-halogen bond dissociation energy, which decreases down the group. Consequently, the C–I bond is the weakest and most reactive, followed by the C–Cl bond, while the C–F bond is the strongest and generally unreactive under standard palladium-catalyzed conditions. fiveable.me

This predictable reactivity hierarchy enables chemists to perform selective and sequential reactions. For example, a Sonogashira or Suzuki coupling can be performed selectively at the iodine position under mild conditions, without affecting the chlorine or fluorine atoms. Subsequently, the chlorine atom can be targeted for a different cross-coupling reaction, such as a Buchwald-Hartwig amination, often by modifying the catalyst, ligands, or reaction conditions to be more forcing. libretexts.org The methoxy group also plays a crucial role, influencing the electronic properties of the ring and the regioselectivity of the reactions through steric and electronic directing effects.

Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

Halogen Substituent (X) C–X Bond Relative Reactivity Order Typical Coupling Reactions
Iodine (I) C–I 1 (Most Reactive) Suzuki, Stille, Heck, Sonogashira, Negishi
Chlorine (Cl) C–Cl 2 (Intermediate Reactivity) Suzuki, Buchwald-Hartwig (requires specific catalysts/conditions)
Fluorine (F) C–F 3 (Least Reactive) Generally inert to standard cross-coupling

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules, which can then be screened for biological activity or material properties. nih.govmdpi.com this compound is an excellent substrate for DOS due to its capacity for sequential and site-selective functionalization.

Starting from this single intermediate, a library of diverse compounds can be rapidly assembled. A typical DOS approach would involve a "build/couple/pair" strategy. nih.gov

First Coupling: The most reactive C–I bond is functionalized with a diverse set of building blocks (e.g., various boronic acids in a Suzuki reaction).

Second Coupling: The resulting products, which still contain the C–Cl bond, are then subjected to a second coupling reaction with a different set of diverse partners (e.g., various amines in a Buchwald-Hartwig amination).

This two-step, divergent approach allows for the exponential generation of a large library of unique, complex, and polyfunctionalized molecules from a single, readily available precursor. This methodology is highly efficient for exploring chemical space in the search for new pharmaceuticals and functional materials. cam.ac.uk

Applications in the Design of Advanced Chemical Scaffolds

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for the construction of advanced chemical scaffolds with applications in materials science.

Covalent organic frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks (linkers) joined by strong covalent bonds. tcichemicals.com The properties of a COF, such as pore size, stability, and functionality, are determined by the geometry and chemical nature of its linkers. alfa-chemistry.com

While this compound cannot act as a linker directly, it is a valuable precursor for synthesizing such linkers. Through sequential cross-coupling reactions, the halogen atoms can be replaced with functional groups necessary for COF formation, such as amines, aldehydes, or boronic acids. For example, the iodo and chloro positions could be converted to aldehyde groups, creating a dialdehyde (B1249045) linker. The remaining fluoro and methoxy groups would then be incorporated into the COF's pore walls, imparting specific chemical properties like hydrophobicity or Lewis basicity. The rigidity of the benzene core is advantageous for creating well-defined, permanent porous structures. youtube.com

Table 2: Potential Functional Group Transformations for COF Linker Synthesis

Initial Group Target Group Reagents/Reaction Purpose in COF Synthesis
-I / -Cl -CHO (Formyl) Carbonylation or Formylation Reacts with amines to form imine-linked COFs
-I / -Cl -NH₂ (Amino) Buchwald-Hartwig Amination Reacts with aldehydes to form imine-linked COFs
-I / -Cl -B(OH)₂ (Boronic Acid) Miyaura Borylation Reacts with diols to form boronate ester-linked COFs
-I / -Cl -C≡CH (Alkynyl) Sonogashira Coupling Can be used for further functionalization or framework construction

The design of organic ligands is central to coordination chemistry and the development of functional materials like catalysts, sensors, and photoluminescent devices. rsc.orgresearchgate.net The ability to precisely control a ligand's electronic and steric properties is key to tuning the function of the resulting metal complex.

This compound serves as a versatile platform for creating novel ligands. The halogen atoms can be substituted with coordinating groups, such as phosphines, pyridines, or N-heterocyclic carbenes (NHCs). uni-wuerzburg.de For example, sequential substitution could yield a bidentate ligand with two different coordinating atoms, leading to asymmetric metal complexes. The remaining fluoro and methoxy substituents on the aromatic backbone can be used to fine-tune the ligand's properties:

Fluorine: As a strongly electron-withdrawing group, it can modify the electronic properties (e.g., the Lewis acidity of the metal center).

Methoxy Group: Its steric bulk can influence the geometry around the metal center, affecting catalytic selectivity.

By strategically modifying this precursor, a wide range of tailored ligands can be synthesized for applications in catalysis and the development of advanced organometallic materials. emorychem.science

Precursors for Specialized Reagents or Catalysts

The utility of "this compound" as a precursor for specialized reagents or catalysts is an area of potential in synthetic chemistry, though detailed research findings on this specific application are not extensively documented in publicly available literature. The reactivity of the different halogen substituents on the benzene ring, in principle, allows for selective transformations to create more complex molecules that could serve as reagents or ligands for catalysts.

The presence of three different halogens (iodine, chlorine, and fluorine) at distinct positions offers a platform for regioselective reactions. Generally, the carbon-iodine bond is the most reactive towards oxidative addition with transition metals, which is a key step in the formation of many organometallic reagents and in catalytic cycles like cross-coupling reactions. This differential reactivity would theoretically allow for the selective conversion of the iodo group into an organometallic species, such as a Grignard reagent or an organolithium species. Such a reagent could then be used in a variety of subsequent reactions to build more complex molecular architectures.

Following the reaction at the iodine position, the chloro- and fluoro-substituents remain available for further functionalization under different reaction conditions. For instance, the carbon-chlorine bond can participate in cross-coupling reactions, albeit typically under more forcing conditions than the carbon-iodine bond. The carbon-fluorine bond is generally the most inert, often requiring specialized catalytic systems for its activation. This hierarchy of reactivity could be exploited in a stepwise fashion to build up complex molecules that could act as ligands for transition metal catalysts. For example, the sequential introduction of phosphine (B1218219) groups or other coordinating moieties could lead to the synthesis of novel phosphine ligands with specific electronic and steric properties dictated by the remaining chloro, fluoro, and methoxy substituents.

Precursor CompoundPotential Reagent/Catalyst ComponentSynthetic TransformationPotential Application of Reagent/Catalyst
This compound(3-Chloro-5-fluoro-2-methoxyphenyl)magnesium iodideGrignard ReactionNucleophilic addition reactions
This compound(3-Chloro-5-fluoro-2-methoxyphenyl)boronic acidBorylationSuzuki cross-coupling reactions
This compound(3-Chloro-5-fluoro-2-methoxyphenyl)diphenylphosphinePhosphinationLigand for transition metal catalysis

It is important to note that the above table is illustrative of the potential synthetic pathways and not based on experimentally verified outcomes for this specific compound. Further research would be required to develop and optimize the synthetic protocols for these transformations and to evaluate the efficacy of the resulting reagents and catalysts in various chemical applications.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The multi-step synthesis of polysubstituted benzenes often involves harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. A primary focus of future research will be the development of greener and more atom-economical synthetic pathways to 1-chloro-5-fluoro-3-iodo-2-methoxybenzene and its analogs.

Key Research Objectives:

Catalytic C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation to introduce chloro, fluoro, and iodo substituents onto a simpler methoxybenzene precursor could significantly shorten the synthetic sequence.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for hazardous reactions, and the potential for higher yields and purity. Adapting halogenation and other synthetic steps to flow processes will be a key area of investigation.

Biocatalysis: The use of enzymes, such as halogenases, could provide highly selective and environmentally benign routes for the synthesis of halogenated aromatics.

Table of Emerging Sustainable Synthetic Methodologies

MethodologyPotential Advantages for this compound Synthesis
Catalytic C-H HalogenationReduced number of synthetic steps, improved atom economy, regioselective introduction of halogens.
Continuous Flow SynthesisEnhanced reaction control, improved safety, potential for scalability and automation.
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact.
MechanochemistrySolvent-free or reduced-solvent reactions, potential for novel reactivity.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic and steric environment of this compound provides a platform for discovering novel chemical reactions. The presence of three different halogens allows for selective transformations based on the distinct bond strengths and reactivities (C-I < C-Br < C-Cl < C-F).

Future research will likely focus on:

Sequential Cross-Coupling Reactions: The differential reactivity of the C-I, C-Cl, and C-F bonds can be exploited for programmed, stepwise introduction of various functional groups. This allows for the creation of complex molecular architectures from a single, versatile building block.

Halogen Dance Reactions: Investigating the potential for migration of halogen atoms around the aromatic ring under specific reaction conditions could lead to the synthesis of novel isomers that are otherwise difficult to access.

Photoredox Catalysis: Light-mediated reactions could unlock new reactivity pathways for the functionalization of the C-halogen bonds, offering mild and selective transformation conditions.

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern organic synthesis. nih.gov For a molecule like this compound, theoretical calculations can provide deep insights into its properties and reactivity, guiding experimental design and accelerating discovery.

Future applications of computational chemistry include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other ab initio methods can be used to model transition states and reaction intermediates, helping to understand and predict the regioselectivity and stereoselectivity of reactions. nih.govresearchgate.net

Prediction of Spectroscopic Properties: Accurate calculation of NMR, IR, and UV-Vis spectra can aid in the characterization of this compound and its derivatives.

In Silico Design of Catalysts: Computational screening can identify optimal catalysts and reaction conditions for desired transformations, reducing the need for extensive empirical screening. nih.gov

Integration with High-Throughput Experimentation (HTE) for Reaction Discovery and Optimization

High-throughput experimentation (HTE) has revolutionized the process of reaction development in the pharmaceutical and chemical industries. researchgate.netchemrxiv.org By enabling the rapid screening of a large number of reaction conditions in parallel, HTE can significantly accelerate the discovery of new reactions and the optimization of existing ones. seqens.comresearchgate.net

For this compound, HTE can be applied to:

Rapidly Screen Cross-Coupling Conditions: Efficiently identify the best catalyst, ligand, base, and solvent combinations for selective functionalization of the C-I and C-Cl bonds.

Discover Novel Transformations: By screening a diverse set of reagents and catalysts, HTE can facilitate the discovery of unexpected and valuable new reactions. researchgate.net

Optimize Reaction Yields and Selectivity: Automated experimentation allows for the fine-tuning of reaction parameters to maximize product yield and minimize the formation of byproducts. bohrium.com

Design of New Functional Materials Incorporating Halogenated Methoxybenzene Moieties

The unique electronic properties conferred by the halogen and methoxy (B1213986) substituents make this compound an attractive building block for the synthesis of advanced functional materials.

Potential areas of application include:

Organic Electronics: Incorporation of this moiety into conjugated polymers or small molecules could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Liquid Crystals: The rigid, anisotropic structure of substituted benzene (B151609) rings is a key feature of many liquid crystalline materials.

Supramolecular Chemistry: The potential for halogen bonding and other non-covalent interactions can be exploited in the design of self-assembling systems and crystal engineering.

Q & A

Q. What are the optimal synthetic routes for preparing 1-chloro-5-fluoro-3-iodo-2-methoxybenzene, and how do substituent positions influence reaction efficiency?

Methodological Answer: The synthesis typically involves sequential halogenation and methoxylation. For example:

Iodination : Direct electrophilic substitution using iodine monochloride (ICl) in acetic acid at 60–80°C. The electron-donating methoxy group at position 2 directs iodination to position 3 .

Chlorination/fluorination : Use N-chlorosuccinimide (NCS) or Selectfluor® under controlled conditions to avoid over-halogenation. Steric hindrance from the methoxy group may slow reactivity at adjacent positions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended. Monitor by TLC (Rf ~0.4 in 7:3 hexane:EtOAc).

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR :
    • ¹H NMR : Expect a singlet for the methoxy group (~δ 3.8–4.0 ppm). Coupling patterns for aromatic protons depend on substituent proximity (e.g., meta-fluoro may show doublet splitting) .
    • ¹³C NMR : Iodo (C-I) appears at ~90–100 ppm; methoxy (OCH₃) at ~55–60 ppm.
  • Mass Spectrometry : ESI-MS ([M+H]⁺) should match the molecular weight (294.45 g/mol). Fragmentation peaks (e.g., loss of I⁻ at m/z 167) confirm halogen positioning .

Q. What are the critical safety and storage protocols for handling this compound?

Methodological Answer:

  • Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation via light or moisture.
  • Waste Disposal : Halogenated waste must be segregated and treated by licensed facilities to avoid environmental release of iodinated byproducts .

Advanced Research Questions

Q. How do the electronic effects of substituents (Cl, F, OCH₃) influence regioselectivity in further functionalization?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : The methoxy group (strongly electron-donating) directs incoming electrophiles to positions 4 and 6. However, steric hindrance from iodine at position 3 may favor para-substitution .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling requires a boronic acid partner. The iodine substituent acts as a superior leaving group compared to Cl/F, enabling selective coupling at position 3 .

Q. What computational methods are effective in predicting the compound’s reactivity or spectroscopic properties?

Methodological Answer:

  • DFT Calculations : Use Gaussian16 with B3LYP/6-311G(d,p) basis set to model electrostatic potential maps, highlighting nucleophilic/electrophilic sites.
  • NMR Prediction : Software like ACD/Labs or MestReNova can simulate splitting patterns, accounting for anisotropic effects from iodine .

Q. How can researchers resolve contradictory data in reaction yields or spectral assignments?

Methodological Answer:

  • Variable Temperature NMR : Resolve overlapping signals by cooling to –40°C, enhancing resolution of coupling constants.
  • Isotopic Labeling : Introduce deuterated analogs (e.g., CD₃O-) to simplify ¹H NMR interpretation .

Q. What strategies mitigate decomposition during prolonged storage or under catalytic conditions?

Methodological Answer:

  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation.
  • Catalyst Screening : For reactions at elevated temperatures, use Pd/C or CuI catalysts with lower leaching rates to avoid side reactions .

Q. How can crystallography aid in confirming molecular geometry or non-covalent interactions?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Submit crystals (grown via slow evaporation in CH₂Cl₂/hexane) to the Cambridge Crystallographic Data Centre (CCDC) for structural validation. Key parameters:
    • I⋯O (methoxy) distances (~3.3 Å) indicate weak halogen bonding .

Q. What analytical techniques identify byproducts from competing reaction pathways?

Methodological Answer:

  • GC-MS : Detect halogen scrambling (e.g., Cl/F exchange) using a DB-5 column (30 m × 0.25 mm).
  • HPLC-DAD : Monitor for methoxy deprotection products (retention time shifts) using a C18 column and 220 nm detection .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

Methodological Answer:

  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
  • Catalyst Recycling : Immobilize Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for easy recovery and reuse .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.